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Abstract
DS88790512 is a potent and selective, orally bioavailable blocker of the transient receptor

potential canonical 6 (TRPC6) ion channel. TRPC6 is implicated in the pathophysiology of

various diseases, including cardiac hypertrophy and renal fibrosis. These application notes

provide detailed protocols for the in vivo administration of DS88790512 in mouse models of

these conditions, along with pharmacokinetic data and an overview of the relevant signaling

pathway.

Introduction
The transient receptor potential canonical 6 (TRPC6) channel is a non-selective cation channel

that plays a crucial role in calcium signaling. Dysregulation of TRPC6 activity is associated with

the influx of Ca²⁺, which can activate downstream signaling cascades, such as the calcineurin-

NFAT pathway, leading to pathological conditions like cardiac hypertrophy and fibrosis.

DS88790512 has been identified as a potent inhibitor of TRPC6, offering a promising

therapeutic strategy for these diseases. These protocols are intended to guide researchers in

designing and executing in vivo studies to evaluate the efficacy of DS88790512 in relevant

mouse models.
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Table 1: Pharmacokinetic Parameters of DS88790512 in
Mice

Parameter Value Units Conditions

Dosage 10 mg/kg
Single oral

administration

Cmax 260 nM Plasma

AUC 1000 nM*h Plasma

t1/2 2.9 hours Plasma

Oral Bioavailability 50 %

Table 2: Comparative In Vivo Dosages of TRPC6
Inhibitors in Mice

Compound Dosage Route Mouse Model Reference

DS88790512 10 Oral
Pharmacokinetic

study
[cite: ]

BI 749327 30 Oral
Cardiac and

renal disease
[cite: ]

PCC0208057 50 - 100 Not specified LNCaP xenograft [cite: ]

SH045 Not specified Once daily Renal fibrosis [cite: ]

Signaling Pathway
The TRPC6 signaling pathway is a key regulator of cellular calcium homeostasis. Upon

activation by stimuli such as Angiotensin II (Ang II) or Transforming Growth Factor-beta (TGF-

β), TRPC6 channels on the plasma membrane open, leading to an influx of calcium ions

(Ca²⁺). This rise in intracellular Ca²⁺ activates the phosphatase calcineurin, which in turn

dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor.

Dephosphorylated NFAT then translocates to the nucleus, where it promotes the transcription

of genes involved in pathological processes like cardiac hypertrophy and fibrosis.
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Caption: TRPC6 Signaling Pathway in Pathological Conditions.

Experimental Protocols
Protocol 1: Pharmacokinetic Study of DS88790512 in
Mice
Objective: To determine the pharmacokinetic profile of DS88790512 following oral

administration in mice.

Materials:

DS88790512

Vehicle (e.g., 0.5% methylcellulose in water)

Male C57BL/6 mice (8-10 weeks old)

Oral gavage needles (20-22 gauge)

Syringes

Blood collection tubes (e.g., EDTA-coated)

Centrifuge
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LC-MS/MS system for bioanalysis

Procedure:

Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the

experiment.

Formulation Preparation: Prepare a homogenous suspension of DS88790512 in the vehicle

at the desired concentration to achieve a 10 mg/kg dose in a volume of 10 mL/kg.

Dosing:

Fast mice for 4 hours before dosing.

Weigh each mouse accurately.

Administer a single oral dose of the DS88790512 formulation via gavage.

Blood Sampling:

Collect blood samples (~50-100 µL) from the tail vein or saphenous vein at predetermined

time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Place blood into EDTA-coated tubes and immediately place on ice.

Plasma Preparation:

Centrifuge the blood samples at 4°C to separate plasma.

Transfer the plasma to clean tubes and store at -80°C until analysis.

Bioanalysis:

Analyze the plasma concentrations of DS88790512 using a validated LC-MS/MS method.

Data Analysis:

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and oral bioavailability)

using appropriate software.
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Caption: Workflow for a Mouse Pharmacokinetic Study.

Protocol 2: In Vivo Efficacy Study in a Mouse Model of
Cardiac Hypertrophy
Objective: To evaluate the therapeutic efficacy of DS88790512 in a transverse aortic

constriction (TAC) mouse model of cardiac hypertrophy.
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Materials:

DS88790512

Vehicle

Male C57BL/6 mice (8-10 weeks old)

Surgical instruments for TAC surgery

Echocardiography system

Histology reagents (e.g., formalin, paraffin, H&E stain, Masson's trichrome stain)

RT-qPCR reagents

Procedure:

TAC Surgery:

Induce pressure overload-induced cardiac hypertrophy by performing TAC surgery on

anesthetized mice. Sham-operated animals will undergo the same procedure without

aortic constriction.

Treatment:

Randomly assign mice to treatment groups (e.g., Sham + Vehicle, TAC + Vehicle, TAC +

DS88790512).

Begin daily oral gavage of DS88790512 (e.g., 10-30 mg/kg) or vehicle one day post-

surgery and continue for a specified duration (e.g., 4 weeks).

Echocardiography:

Perform echocardiography at baseline and at the end of the treatment period to assess

cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).

Tissue Collection and Analysis:
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At the end of the study, euthanize the mice and collect the hearts.

Measure heart weight to body weight and heart weight to tibia length ratios.

Fix a portion of the heart in formalin for histological analysis (H&E for myocyte size,

Masson's trichrome for fibrosis).

Snap-freeze a portion of the heart in liquid nitrogen for gene expression analysis (e.g.,

ANP, BNP, β-MHC) by RT-qPCR.

Data Analysis:

Statistically compare the data between the different treatment groups.

Protocol 3: In Vivo Efficacy Study in a Mouse Model of
Renal Fibrosis
Objective: To assess the anti-fibrotic effects of DS88790512 in a unilateral ureteral obstruction

(UUO) mouse model of renal fibrosis.

Materials:

DS88790512

Vehicle

Male C57BL/6 mice (8-10 weeks old)

Surgical instruments for UUO surgery

Histology reagents (e.g., formalin, paraffin, Sirius Red/Picrosirius Red stain)

Immunohistochemistry reagents (e.g., antibodies against α-SMA, fibronectin)

RT-qPCR reagents

Procedure:

UUO Surgery:
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Induce renal fibrosis by ligating the left ureter in anesthetized mice. Sham-operated

animals will have their ureter mobilized but not ligated.

Treatment:

Randomly assign mice to treatment groups (e.g., Sham + Vehicle, UUO + Vehicle, UUO +

DS88790512).

Initiate daily oral gavage of DS88790512 (e.g., 10-30 mg/kg) or vehicle one day post-

surgery and continue for the duration of the study (e.g., 7-14 days).

Tissue Collection and Analysis:

At the end of the study, euthanize the mice and collect both the obstructed and

contralateral kidneys.

Fix a portion of the kidneys in formalin for histological analysis (Sirius Red for collagen

deposition).

Perform immunohistochemistry to detect markers of fibrosis such as α-smooth muscle

actin (α-SMA) and fibronectin.

Snap-freeze a portion of the kidneys in liquid nitrogen for gene expression analysis of

profibrotic markers (e.g., TGF-β, Collagen I) by RT-qPCR.

Data Analysis:

Quantify the fibrotic area and marker expression and perform statistical comparisons

between the treatment groups.

Conclusion
These application notes provide a framework for conducting in vivo studies with the TRPC6

inhibitor DS88790512 in mice. The provided pharmacokinetic data can inform dose selection,

and the detailed protocols for cardiac hypertrophy and renal fibrosis models offer a starting

point for efficacy evaluation. The signaling pathway diagram provides a conceptual basis for

the mechanism of action of DS88790512. Researchers should optimize these protocols based

on their specific experimental needs and institutional guidelines.
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To cite this document: BenchChem. [Application Notes and Protocols for DS88790512 in In
Vivo Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10819894#ds88790512-dosage-for-in-vivo-mouse-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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